molecular formula C17H11F3N2OS B2759606 N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 477534-82-0

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2759606
CAS No.: 477534-82-0
M. Wt: 348.34
InChI Key: LWUZVRWWGXYZET-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and trifluoromethylbenzamide groups. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Phenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the thiazole ring.

    Attachment of the Trifluoromethylbenzamide Group: This can be done through an amide bond formation reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
  • N-(5-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide

Uniqueness

The presence of the trifluoromethyl group in N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity, making it unique compared to similar compounds.

Properties

IUPAC Name

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)13-8-4-7-12(9-13)15(23)22-16-21-10-14(24-16)11-5-2-1-3-6-11/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUZVRWWGXYZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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